1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Medicinal Chemistry ADME/Tox Lipophilicity

Order 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea (CAS 447429-30-3) as a critical N,N'-disubstituted urea scaffold for sigma receptor research. Its N-propyl substitution provides a distinct hydrophobic profile compared to primary urea analogs, enabling controlled comparative ADME and QSPR studies. This tool compound is essential for mapping how lipophilicity impacts membrane permeability, plasma protein binding, and metabolic stability.

Molecular Formula C14H22N2O3
Molecular Weight 266.341
CAS No. 447429-30-3
Cat. No. B2825967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea
CAS447429-30-3
Molecular FormulaC14H22N2O3
Molecular Weight266.341
Structural Identifiers
SMILESCCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C14H22N2O3/c1-4-8-15-14(17)16-9-7-11-5-6-12(18-2)13(10-11)19-3/h5-6,10H,4,7-9H2,1-3H3,(H2,15,16,17)
InChIKeyPBSWFASPACZGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea (CAS 447429-30-3): A Urea Derivative Research Tool


1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea (CAS 447429-30-3) is a synthetic organic compound classified as an N,N'-disubstituted urea . It features a 3,4-dimethoxyphenethyl group and a propyl chain linked through a central urea moiety, resulting in a molecular formula of C14H22N2O3 and a molecular weight of 266.34 g/mol . This compound is of interest in medicinal chemistry and chemical biology as a potential scaffold for modulating biological targets, particularly sigma receptors, based on its structural class [1].

Why Close Analogs of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea Are Not Interchangeable


Seemingly minor structural modifications within the N,N'-disubstituted urea class can dramatically alter key physicochemical and pharmacological properties [1]. For instance, replacing the terminal N-propyl group of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea with a simple hydrogen atom to yield the primary urea analog (CAS 25017-47-4) eliminates a significant hydrophobic moiety. This change is known to influence lipophilicity (LogP), solubility, and the molecule's ability to cross biological membranes and engage specific hydrophobic binding pockets on target proteins like sigma receptors [2]. Therefore, substituting a closely related analog in a research protocol without rigorous validation would likely introduce confounding variables and compromise data reproducibility.

Quantitative Differentiation Guide: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea vs. Analogs


Increased Lipophilicity (cLogP) vs. Unsubstituted Urea Analog

The target compound, 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea, is predicted to have a higher partition coefficient (cLogP) compared to its closest unsubstituted analog, N-(3,4-dimethoxyphenethyl)urea (CAS 25017-47-4). The addition of a three-carbon propyl chain to the urea nitrogen increases overall molecular hydrophobicity . This structural difference is a key driver of differential biological membrane permeability and non-specific protein binding.

Medicinal Chemistry ADME/Tox Lipophilicity

Structural Distinction from Primary Urea and Other Alkyl Analogs

The N-propyl substituent distinguishes 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea from a series of other N-substituted analogs, including the unsubstituted N-(3,4-dimethoxyphenethyl)urea (CAS 25017-47-4) . Research on structurally related arylated acyl ureas has demonstrated that specific N-alkyl substitutions can yield sigma-1 receptor (σ1R) binding affinities in the low micromolar range (e.g., Ki = 2.18 µM) [1]. While direct affinity data for the target compound is not available, its structural features align with those of other sigma receptor ligands, suggesting potential for similar activity.

Sigma Receptor Structure-Activity Relationship (SAR) Ligand Design

Verified Identity and High Purity Specification for Research Reproducibility

Reputable suppliers offer 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea with a specified purity of 95% or higher . This is a critical differentiator from obtaining an unknown or lower-purity analog. The compound's identity is verifiable via its unique identifiers, including CAS Number (447429-30-3) and InChI Key (PBSWFASPACZGRK-UHFFFAOYSA-N), which is essential for ensuring consistency across experiments and publications .

Analytical Chemistry Procurement Quality Control

Key Research Applications for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea


Medicinal Chemistry SAR Exploration of Sigma Receptor Ligands

This compound serves as a distinct structural probe for structure-activity relationship (SAR) studies around sigma receptors. As evidenced by its N-propyl substitution, it represents a specific point in the chemical space of phenylalkylurea-based sigma ligands . Researchers can use it to compare the effects of different N-alkyl chain lengths (e.g., propyl vs. methyl or hydrogen) on binding affinity and functional activity, contributing to the development of more selective and potent sigma receptor modulators [1].

Investigation of Lipophilicity-Driven Pharmacokinetic Properties

As a tool compound with a predicted higher cLogP than its unsubstituted analog, 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is valuable for studies examining how increased lipophilicity affects parameters like membrane permeability, plasma protein binding, and metabolic stability in a controlled chemical series. Its procurement enables comparative ADME studies to establish quantitative structure-property relationship (QSPR) models .

Chemical Probe for Central Nervous System (CNS) Research

Given the role of sigma receptors in various CNS disorders and the compound's structural features that suggest potential brain permeability, it is a candidate for preclinical research in neuropharmacology. Scientists can use it to study the functional consequences of sigma receptor modulation in relevant cellular or in vivo models of neurological or psychiatric disease [1].

Technical Documentation Hub

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